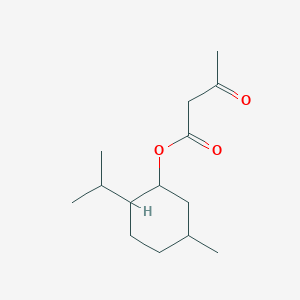
Menthyl acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menthyl acetoacetate is a chemical compound that belongs to the class of acetoacetates. It is a colorless liquid with a minty odor, which is widely used in the flavor and fragrance industry. Menthyl acetoacetate has also been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of menthyl acetoacetate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, menthyl acetoacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Menthyl acetoacetate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain fungal and bacterial strains, such as Candida albicans and Staphylococcus aureus. Menthyl acetoacetate has also been reported to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders, such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthyl acetoacetate has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Menthyl acetoacetate is also stable under a wide range of conditions, which allows for easy handling and storage. However, one limitation of menthyl acetoacetate is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on menthyl acetoacetate. One area of interest is the development of new synthetic methods for the production of menthyl acetoacetate and its derivatives. Another area of focus is the investigation of the biological activities of menthyl acetoacetate and its potential applications in medicine and agriculture. Additionally, the development of new formulations and delivery systems for menthyl acetoacetate may improve its solubility and enhance its effectiveness in various applications.
Aplicaciones Científicas De Investigación
Menthyl acetoacetate has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material or intermediate in the synthesis of various compounds, such as menthol derivatives, fragrances, and pharmaceuticals. Menthyl acetoacetate has also been investigated for its biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Propiedades
Número CAS |
1144-50-9 |
|---|---|
Nombre del producto |
Menthyl acetoacetate |
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3 |
Clave InChI |
QSVQIPXQOCAWHP-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
Otros números CAS |
1144-50-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


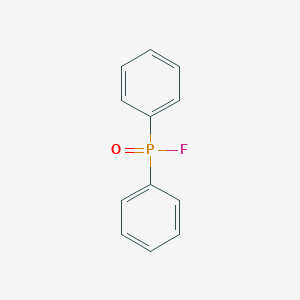
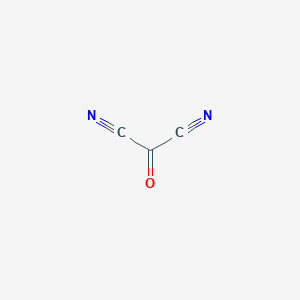
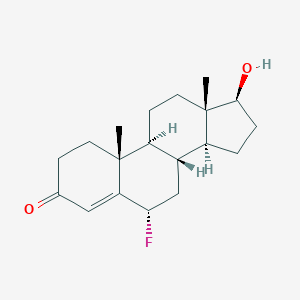
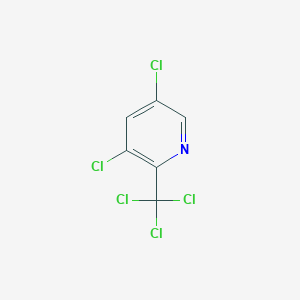
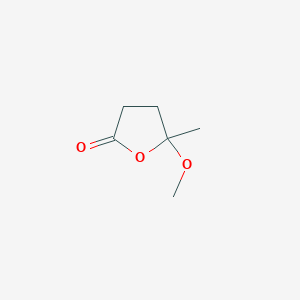
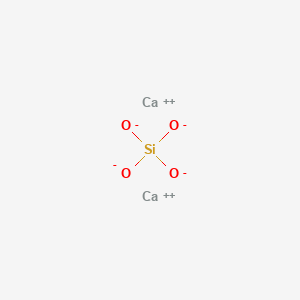
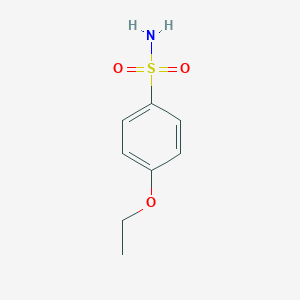
![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
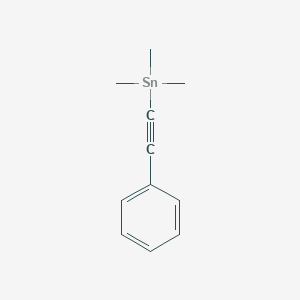
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
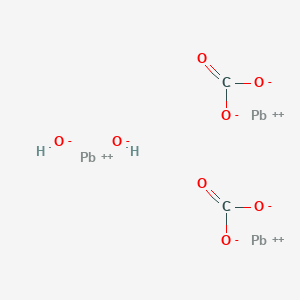
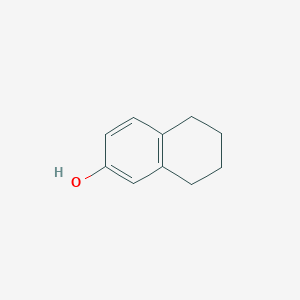
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)